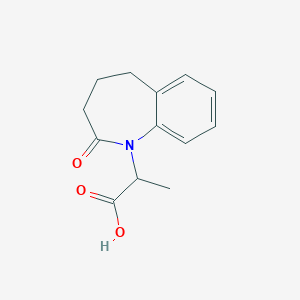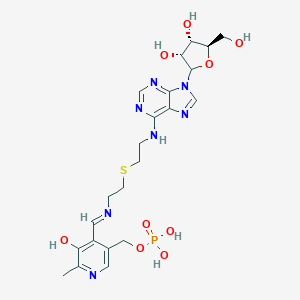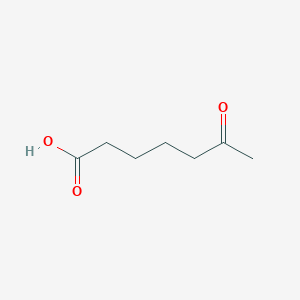
2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related 2,3,4,5-tetrahydro-1H-1-benzazepin derivatives involves multiple steps, including methylation, cyclization, and rearrangements. Lennon and Proctor (1979) detailed a method to obtain 2, 3, 4, 5-tetrahydro-1, 4-dimethyl-5-oxo-1-benzazepine through methylation and attempted alkylation reactions (Lennon & Proctor, 1979). Shaabani et al. (2009) developed an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, showcasing the versatility of related ring systems (Shaabani et al., 2009).
Molecular Structure Analysis
The molecular structure of benzazepine derivatives has been elucidated through various analyses, including X-ray structural analysis. Soldatenkov et al. (2012) conducted a study revealing the structural characteristics of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives, emphasizing the role of base-induced rearrangements in determining the molecular configuration (Soldatenkov et al., 2012).
Scientific Research Applications
Chemistry and Biological Activity
Research into the chemistry and biological activity of benzazepines, which are structurally related to 2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid, has shown significant findings. Benzazepines exhibit cytotoxicity towards human leukemia cells, with certain compounds demonstrating higher activity than dopamine. These compounds have also shown the potential to inhibit the multidrug resistance (MDR) P-glycoprotein efflux pump, suggesting their utility in overcoming drug resistance in cancer therapy (Kawase, Saito, & Motohashi, 2000).
Heterocyclic Chemistry
The exploration of 2,3-Benzodiazepine-related compounds, including diazepines and triazepines fused with five-membered nitrogen heterocycles, has provided insights into their potential as new medicines against diseases lacking current remedies, such as specific cancer types and bacterial infections resistant to existing treatments (Földesi, Volk, & Milen, 2018).
Environmental Impact
The environmental occurrence, fate, and transformation of benzodiazepines, including their presence in wastewater and the efficiency of water treatment processes in removing these contaminants, have been a focus of study. This research is crucial for understanding the environmental impact of these compounds and developing effective removal strategies to ensure water safety (Kosjek et al., 2012).
Synthetic Applications
Investigations into the synthetic utilities of o-phenylenediamines for producing benzimidazoles, quinoxalines, and benzo(1,5)diazepines highlight the versatility of these compounds in synthesizing various heterocyclic systems with significant biological applications (Ibrahim, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(13(16)17)14-11-7-3-2-5-10(11)6-4-8-12(14)15/h2-3,5,7,9H,4,6,8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTIVKFWBOWRDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)CCCC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)










